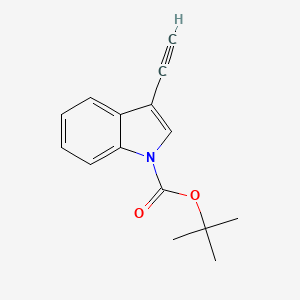

tert-butyl 3-ethynyl-1H-indole-1-carboxylate

Description

tert-Butyl 3-ethynyl-1H-indole-1-carboxylate (CAS: 129896-49-7) is a substituted indole derivative with the molecular formula C₁₅H₁₅NO₂ and a molar mass of 241.29 g/mol . The compound features a tert-butyl carbamate group at the indole nitrogen and an ethynyl substituent at the 3-position. Its density is predicted to be 1.03±0.1 g/cm³, and its boiling point is estimated at 358.9±34.0 °C . The ethynyl group makes it a versatile intermediate in organic synthesis, particularly in copper-catalyzed cross-coupling reactions (e.g., Sonogashira couplings) for constructing complex heterocycles or pharmaceutical scaffolds . It is synthesized via desilylation of tert-butyl 3-((trimethylsilyl)ethynyl)-1H-indole-1-carboxylate using KF in DMSO, yielding up to 80% .

Properties

IUPAC Name |

tert-butyl 3-ethynylindole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-5-11-10-16(14(17)18-15(2,3)4)13-9-7-6-8-12(11)13/h1,6-10H,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMMXARIJESJJQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-ethynyl-1H-indole-1-carboxylate typically involves the reaction of 3-ethynylindole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods: The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-butyl 3-ethynyl-1H-indole-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

Reduction: The indole ring can be reduced under specific conditions to form dihydroindole derivatives.

Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Formation of carbonyl compounds.

Reduction: Formation of dihydroindole derivatives.

Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Chemical Applications

Synthetic Building Block

Tert-butyl 3-ethynyl-1H-indole-1-carboxylate serves as a crucial building block in organic synthesis. Its unique ethynyl group allows for the formation of complex molecules, which are essential in developing new materials and catalysts. The compound can undergo various chemical transformations, including oxidation, reduction, and substitution reactions, facilitating the synthesis of diverse derivatives.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Carbonyl compounds |

| Reduction | Lithium aluminum hydride | Alcohol or amine derivatives |

| Substitution | N-bromosuccinimide | Halogenated derivatives |

Biological Research Applications

Biochemical Probes

In biological research, this compound is utilized as a probe to study the interactions of indole derivatives with biological targets. Its structural characteristics make it suitable for biochemical assays and molecular biology experiments, aiding in the understanding of cellular processes influenced by indole compounds .

Case Study: Interaction with Enzymes

Research has demonstrated that indole derivatives can modulate enzyme activity. For instance, studies have shown that this compound interacts with specific enzymes involved in metabolic pathways, potentially leading to new insights into drug design targeting these enzymes .

Medicinal Chemistry

Pharmacological Properties

The compound's potential pharmacological properties are of significant interest in medicinal chemistry. Researchers are investigating its activity against various biological targets, including receptors and enzymes linked to diseases such as cancer and neurodegenerative disorders. Preliminary studies indicate that modifications to the indole structure can enhance its bioactivity and selectivity.

Table 2: Potential Therapeutic Targets

| Target Type | Example Targets | Potential Applications |

|---|---|---|

| Enzymes | Kinases, phosphatases | Cancer treatment |

| Receptors | Serotonin receptors | Neurological disorders |

| Ion Channels | Calcium channels | Cardiovascular diseases |

Industrial Applications

Specialty Chemicals Production

In the industrial sector, this compound is employed in producing specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, polymers, and electronic materials. The compound's versatility allows for its use in various formulations tailored to specific industrial needs .

Case Study: Coatings Development

A recent study highlighted the use of this compound in developing high-performance coatings that exhibit improved durability and resistance to environmental factors. The incorporation of this compound into polymer matrices has resulted in coatings with enhanced mechanical properties and longevity .

Mechanism of Action

The mechanism of action of tert-butyl 3-ethynyl-1H-indole-1-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes involved in cancer cell proliferation by binding to their active sites. The ethynyl group can form covalent bonds with nucleophilic residues in the enzyme, leading to its inactivation .

Comparison with Similar Compounds

Reactivity

- Ethynyl vs. Acetyl Groups : The ethynyl group in the target compound enables sp²–sp carbon–carbon bond formation in cross-couplings, while the acetyl group in its analog facilitates alkenyl indole synthesis via McMurry reactions .

- Halogenated Derivatives : The 4-chloro derivative (CAS: 914349-01-2) exhibits increased electrophilicity, making it suitable for nucleophilic aromatic substitutions in drug discovery .

Spectral Data

- The ethynyl proton in this compound appears as a singlet at δ 3.25 in ¹H NMR, distinct from the acetyl group’s carbonyl signal (δ ~2.5–3.0) in its analog .

- Hydroxymethyl-substituted derivatives show characteristic broad signals for –OH groups (δ 1.5–4.5) .

Research Findings

- Copper-Catalyzed Reactions : this compound participates in ligand-dependent copper-promoted couplings, achieving >75% yields in forming biaryl structures .

- Boron-Based Modifications : Reaction with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane generates a boronate ester (CAS: 74), a key intermediate for Suzuki–Miyaura couplings .

Biological Activity

Tert-butyl 3-ethynyl-1H-indole-1-carboxylate is an indole derivative that exhibits a range of biological activities, particularly in the fields of oncology and antimicrobial research. This compound is notable for its potential therapeutic applications, including anticancer and antimicrobial properties, which are supported by various studies and experimental results.

Chemical Structure and Properties

- Molecular Formula : C₁₅H₁₅NO₂

- Molecular Weight : 241.29 g/mol

- Density : Approximately 1.0 g/cm³

- Boiling Point : 358.9 °C at 760 mmHg

The indole structure is crucial for the biological activity of this compound, as indoles are known to interact with various biological targets, influencing numerous biochemical pathways.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Target Enzymes : The compound has been shown to inhibit enzymes involved in cancer cell proliferation, leading to apoptosis in cancer cells.

- Biochemical Pathways : It affects several pathways associated with cell growth and survival, including those related to apoptosis and inflammation .

Anticancer Properties

Research indicates that this compound demonstrates significant anticancer activity:

- Cell Viability Studies : In vitro studies have shown that this compound can induce cell death in various cancer cell lines, including breast (MDA-MB231) and lung cancer cells. The compound was found to be more effective against triple-negative breast cancer cells compared to normal cells .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB231 | 5.0 | Induces apoptosis via caspase activation |

| MCF10A (normal) | >10 | Less sensitive to treatment |

The IC50 values indicate the concentration required to inhibit cell viability by 50%, demonstrating the compound's potency against cancerous cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects:

- Inhibition of Mycobacterium tuberculosis : The compound has been identified as a potential inhibitor of CYP121A1, an enzyme crucial for the survival of Mycobacterium tuberculosis. This suggests its utility in developing new anti-tuberculosis therapies .

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Mycobacterium tuberculosis | 40 | Moderate inhibition |

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical settings:

- Study on Breast Cancer Cells :

- Antimicrobial Screening :

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 3-ethynyl-1H-indole-1-carboxylate?

- Methodological Answer : The compound is typically synthesized via desilylation of precursors. For example, KF-mediated cleavage of the trimethylsilyl (TMS) group from tert-butyl 3-((trimethylsilyl)ethynyl)-1H-indole-1-carboxylate in DMSO yields the ethynyl derivative (80% yield after column chromatography) . Alternative routes include Grignard additions to indole scaffolds, as shown in the synthesis of structurally similar derivatives using organomagnesium reagents .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR confirm the indole backbone and ethynyl group (e.g., characteristic alkyne proton signals at ~2.5–3.5 ppm).

- X-ray Crystallography : Resolves bond angles (e.g., C–C≡C bond angles near 175–180°) and torsion angles (e.g., indole ring puckering) .

- IR Spectroscopy : Alkyne C≡C stretches (~2100–2260 cm) validate the ethynyl group .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of dust/aerosols.

- Incompatibilities : Avoid strong acids/bases and oxidizing agents (risk of exothermic decomposition) .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing ethynyl groups into indole derivatives?

- Methodological Answer :

- Catalyst Selection : Use KF in polar aprotic solvents (e.g., DMSO) for efficient desilylation .

- Temperature Control : Maintain 0°C during Grignard reagent addition to prevent side reactions .

- Purification : Gradient flash chromatography (e.g., 5–10% EtOAc in hexane) isolates the product from byproducts .

Q. How do researchers resolve contradictions in crystallographic data for indole derivatives?

- Methodological Answer :

- Software Tools : Refine structures using SHELXL for high-resolution data. Check for twinning or disorder using PLATON .

- Validation Metrics : Monitor R-factors (<5% for high-quality data) and ADP (atomic displacement parameter) consistency .

Q. What strategies analyze hydrogen-bonding patterns in crystal structures of this compound?

- Methodological Answer :

- Graph Set Analysis : Classify hydrogen bonds (e.g., D for donor, A for acceptor) using Mercury or CrystalExplorer.

- Packing Motifs : Identify π-π stacking (indole ring distances ~3.5 Å) and C–H···O interactions (e.g., ethynyl-to-carboxylate contacts) .

Q. How does the ethynyl group influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Sonogashira Coupling : The ethynyl group enables Pd-catalyzed coupling with aryl halides (e.g., forming biarylalkynes).

- Click Chemistry : React with azides to form triazoles under Cu(I) catalysis .

Q. How are torsion angles interpreted in X-ray data for indole derivatives?

- Methodological Answer :

- Cremer-Pople Parameters : Quantify ring puckering using amplitude (Q) and phase (φ) angles. For example, a planar indole ring has Q ≈ 0 Å, while puckered rings show Q > 0.1 Å .

- Software : Calculate parameters with SHELXL or OLEX2 and compare to literature benchmarks .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Crystallographic Bond Angle (C–C≡C) | 175.13°–176.85° | |

| Ethynyl IR Stretch | ~2100–2260 cm | |

| Typical Yield (Desilylation) | 80% (KF/DMSO) | |

| π-π Stacking Distance | 3.4–3.6 Å |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.